Delta 9,11 Testosterone Cypionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta 9,11 Testosterone Cypionate is a synthetic derivative of testosterone, specifically an impurity of testosterone cypionate. It is an anabolic steroid and an androgenic ester used primarily in the treatment of low testosterone levels in men . This compound is known for its potent androgenic and anabolic effects, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of Delta 9,11 Testosterone Cypionate involves several chemical reactions and specific conditions. The primary synthetic route includes the esterification of testosterone with cyclopentylpropionic acid. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the ester bond. Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity and yield .
Analyse Chemischer Reaktionen
Delta 9,11 Testosterone Cypionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
Delta 9,11 Testosterone Cypionate has numerous applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of steroid compounds.
Biology: Researchers use it to understand the biological effects of androgens and anabolic steroids on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating conditions related to low testosterone levels, such as hypogonadism.
Wirkmechanismus
Delta 9,11 Testosterone Cypionate exerts its effects by acting as an agonist of the androgen receptor. Once administered, it is converted by the body into testosterone, which then binds to androgen receptors in various tissues. This binding activates specific genes that regulate the development and maintenance of male characteristics and muscle growth. The compound can also be metabolized into dihydrotestosterone (DHT) or estradiol, which have their own distinct effects on the body .
Vergleich Mit ähnlichen Verbindungen
Delta 9,11 Testosterone Cypionate is similar to other testosterone esters, such as:
Testosterone Cypionate: The parent compound, widely used in hormone replacement therapy.
Testosterone Enanthate: Another ester with similar androgenic and anabolic effects.
Testosterone Propionate: Known for its shorter half-life and faster onset of action.
What sets this compound apart is its unique structure, which includes a double bond at the 9,11 position. This structural difference can influence its binding affinity to androgen receptors and its overall potency .
Eigenschaften
Molekularformel |
C27H38O3 |
---|---|
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h14,17-18,21-22,24H,3-13,15-16H2,1-2H3/t21-,22-,24-,26-,27-/m0/s1 |
InChI-Schlüssel |
LHCCCWYTNLRYOH-KVVMQPAJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.